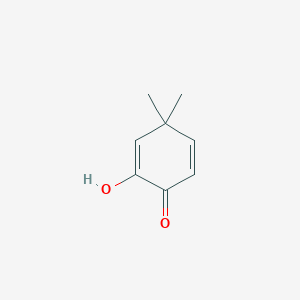
2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C8H10O2 It is a derivative of cyclohexadienone and features a hydroxyl group and two methyl groups attached to the cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one can be achieved through several methods. One common approach involves the oxidation of 4,4-dimethylcyclohex-2-en-1-one using reagents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into cyclohexenone derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclohexenone derivatives.
Substitution: Various substituted cyclohexadienone derivatives.
Scientific Research Applications
2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the electron-deficient cyclohexadienone ring make it a reactive electrophile, capable of undergoing nucleophilic addition reactions. These interactions can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4,4,6-trimethylcyclohexa-2,5-dien-1-one: Similar structure with an additional methyl group.
4,4-Dimethylcyclohexa-2,5-dien-1-one: Lacks the hydroxyl group.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Contains bulkier tert-butyl groups.
Uniqueness
The presence of the hydroxyl group and the two methyl groups on the cyclohexadienone ring differentiates it from other similar compounds and influences its chemical behavior .
Properties
CAS No. |
42117-29-3 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
2-hydroxy-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C8H10O2/c1-8(2)4-3-6(9)7(10)5-8/h3-5,10H,1-2H3 |
InChI Key |
KXONOOUSFTWBJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C(=C1)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















